molecular formula C13H15N3O2 B5347998 N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-propen-1-amine

N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-propen-1-amine

Cat. No. B5347998
M. Wt: 245.28 g/mol
InChI Key: TXTJRDDQEKCHKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-propen-1-amine, also known as MOPEA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. MOPEA is a fluorescent probe that can be used to detect reactive oxygen species (ROS) in living cells. ROS are molecules that can cause damage to cells and have been linked to various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In

Mechanism of Action

N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-propen-1-amine works by reacting with ROS to produce a fluorescent signal. The fluorescence intensity of this compound increases as the concentration of ROS increases. This allows researchers to visualize and quantify ROS in living cells.
Biochemical and Physiological Effects:
This compound has been shown to be non-toxic to living cells and does not interfere with normal cellular processes. It has been used to study the effects of ROS on cellular signaling pathways and to investigate the role of ROS in disease progression.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-propen-1-amine is its ability to detect ROS in living cells in real-time. This allows researchers to study the effects of ROS on cellular processes as they occur. This compound is also highly sensitive and can detect low concentrations of ROS. However, this compound has limitations in terms of its specificity for different types of ROS. It is also limited by its photostability, which can affect its performance over long periods of time.

Future Directions

There are several future directions for the use of N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-propen-1-amine in scientific research. One area of focus is the development of new probes that can detect specific types of ROS with high specificity. Another area of focus is the use of this compound in combination with other probes to study multiple cellular processes simultaneously. Additionally, this compound can be used to study the effects of antioxidants on ROS levels in living cells and to investigate the role of ROS in aging and age-related diseases.

Synthesis Methods

The synthesis of N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-propen-1-amine involves the reaction of 4-methoxybenzyl alcohol with 3-(prop-2-yn-1-yl)-1,2,4-oxadiazole-5-carbaldehyde in the presence of a base. The resulting product is then treated with propargylamine to yield this compound. The synthesis method has been optimized to produce high yields of this compound with high purity.

Scientific Research Applications

N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-propen-1-amine has been used as a fluorescent probe to detect ROS in living cells. ROS are molecules that can cause oxidative damage to cells and have been linked to various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. This compound can be used to study the role of ROS in disease progression and to develop new treatments for these diseases.

properties

IUPAC Name

N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]prop-2-en-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-3-8-14-9-12-15-13(16-18-12)10-4-6-11(17-2)7-5-10/h3-7,14H,1,8-9H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXTJRDDQEKCHKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)CNCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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